![molecular formula C21H18N4O2S B2762770 Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034432-13-6](/img/structure/B2762770.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

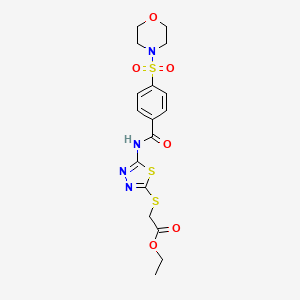

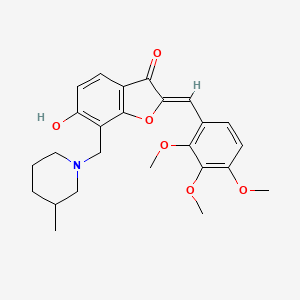

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound. It is a derivative of benzo[c][1,2,5]thiadiazole . The compound is related to a class of molecules that have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester . The reaction was rapid (5 min) and afforded the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that could be isolated by filtration .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling . This suggests that the compound could potentially participate in similar reactions.Wissenschaftliche Forschungsanwendungen

- Background : Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively studied for photovoltaics and fluorescent sensors. However, their potential as visible-light organophotocatalysts has not been explored in-depth .

- Application : Researchers synthesized a library of 26 D–A compounds based on the BTZ group. By varying donor groups while keeping the BTZ acceptor group consistent, they systematically modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

- Significance : Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in molecular docking studies. They predict binding energies and interactions with biological targets, making them valuable in drug discovery.

- Characteristics : Depending on the interplay between quinoid character, cross-conjugation, and aromaticity, BTZ-containing compounds exhibit tunable electronic structures with energy gaps ranging from 1.3 eV to 2.4 eV. This work contributes to the rational design of new materials for electronic and optical applications .

- Novel Compound : A new amphiphilic organic compound, 2-(2-(5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)ethenyl)-3-methylbenzo[d]thiazol-3-ium iodide (ADB), shows promise in this field .

- Potential Applications : Investigate its use in specific bioimaging applications, considering its electron-accepting properties and fluorescence characteristics .

Visible Light Organophotocatalysis

Drug Discovery and Design

Electronic and Optical Materials

Dual-Targeted AIE-Active Photosensitizers

Fluorescent Sensors and Bioimaging Probes

Environmentally Sustainable Photocatalysis

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTRLWIXCGBBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)

![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)

methanone](/img/structure/B2762695.png)

![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)

![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)

![3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2762707.png)